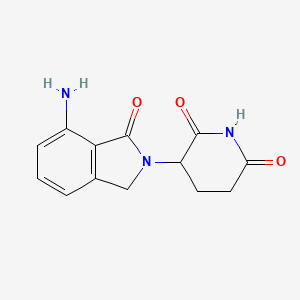
CHEMCOLLECT KX002132
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structure and reactivity, making it a valuable subject of study in both academic and industrial settings.
Preparation Methods
The synthesis of CHEMCOLLECT KX002132 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Formation: The initial formation of the compound involves the reaction of specific aromatic rings and benzene compounds under controlled conditions.
Intermediate Steps: These steps may involve various chemical reactions such as sulfonation, nitration, or halogenation to introduce functional groups that are essential for the final structure.
Final Assembly: The final assembly of the compound is achieved through a series of coupling reactions, often using catalysts to facilitate the process.
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
CHEMCOLLECT KX002132 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions involving this compound typically use reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common with this compound.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include a range of oxidized, reduced, or substituted derivatives of this compound.
Scientific Research Applications
CHEMCOLLECT KX002132 has a wide array of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules, which can lead to the development of new drugs or therapeutic agents.
Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of treatments for various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of CHEMCOLLECT KX002132 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects.
Comparison with Similar Compounds
CHEMCOLLECT KX002132 can be compared with other similar compounds, such as those containing aromatic rings and benzene structures. Some similar compounds include:
Cyclobutanecarboxylic acid: Known for its unique properties and applications in various fields.
1H,4H,5H-benzo[g]indole-3-carboxylic acid:
What sets this compound apart is its specific structure and reactivity, which provide unique advantages in both research and industrial applications.
Properties
CAS No. |
1431962-40-1 |
|---|---|
Molecular Formula |
C10H10ClF2N3O |
Molecular Weight |
261.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



